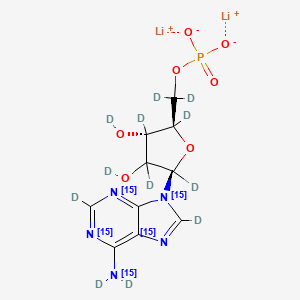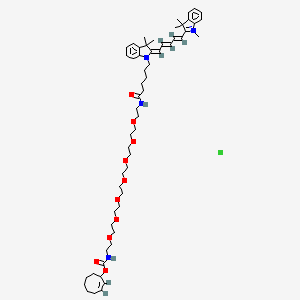
2-Ethenylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylpyrazine-d3, also known as 2-Vinylpyrazine-d3, is a deuterated labeled compound. It is a stable isotope of 2-Ethenylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylpyrazine-d3 involves the deuteration of 2-Ethenylpyrazine. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The vinyl group in this compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
2-Ethenylpyrazine-d3 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation and distribution of pyrazine derivatives.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Ethenylpyrazine-d3 involves its incorporation into drug molecules as a stable isotope. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the drugs, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with pyrazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenylpyrazine: The non-deuterated form of 2-Ethenylpyrazine-d3.
2-Ethyl-5-methylpyrazine: Another pyrazine derivative with different substituents.
2-Vinylpyrazine: A similar compound with a vinyl group but without deuterium labeling
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development and metabolic studies .
Eigenschaften
Molekularformel |
C6H6N2 |
|---|---|
Molekulargewicht |
109.14 g/mol |
IUPAC-Name |
2-(1,2,2-trideuterioethenyl)pyrazine |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2/i1D2,2D |
InChI-Schlüssel |
KANZWHBYRHQMKZ-FUDHJZNOSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C1=NC=CN=C1)[2H] |
Kanonische SMILES |
C=CC1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















